Cas no 98534-84-0 (1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid)

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group, enhancing metabolic stability and lipophilicity, which is advantageous in drug design. The carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in synthesizing bioactive compounds. The methylphenyl substitution contributes to improved binding affinity in target interactions. This compound is particularly valuable in developing enzyme inhibitors and receptor modulators due to its electron-withdrawing and steric properties. High purity and consistent quality ensure reliable performance in synthetic applications.
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid structure
98534-84-0 structure
Product Name:1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
CAS No:98534-84-0
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD03934805
CID:801901
PubChem ID:3607509
Update Time:2025-06-10

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylicacid, 1-(4-methylphenyl)-5-(trifluoromethyl)-
    • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
    • 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
    • 1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
    • 1-p-tolyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
    • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, 97%
    • MFCD03934805
    • DTXSID40394117
    • 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylicacid
    • Z199040168
    • AS-72608
    • 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
    • SCHEMBL2300568
    • AKOS000200539
    • 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-&
    • 5-(Trifluoromethyl)-1-p-tolyl-1H-pyrazole-4-carboxylic acid
    • 98534-84-0
    • 1-(4-Methylphenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
    • EN300-24539
    • CS-0204689
    • 1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
    • DTXCID60344977
    • G29574
    • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
    • MDL: MFCD03934805
    • Inchi: 1S/C12H9F3N2O2/c1-7-2-4-8(5-3-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19)
    • InChI Key: QMBUSCJEARRTEH-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C=NN1C1C=CC(C)=CC=1)(F)F

Computed Properties

  • Exact Mass: 270.06200
  • Monoisotopic Mass: 270.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.4
  • Melting Point: 151-155 °C (lit.)
  • Boiling Point: 377.8°C at 760 mmHg
  • Flash Point: 182.3°C
  • Refractive Index: 1.552
  • PSA: 55.12000
  • LogP: 2.89770
  • Solubility: Not determined

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R36/37/38

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Pricemore >>

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Additional information on 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Introduction to 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS No. 98534-84-0)

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 98534-84-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a 4-methylphenyl group and a trifluoromethyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The pyrazole core in this compound is a well-documented pharmacophore that exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of the trifluoromethyl group at the 5-position of the pyrazole ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the 4-methylphenyl group at the 1-position adds further complexity to its interactions with biological targets, potentially influencing its binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies have suggested that the 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold may interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational studies indicate that this compound could bind to enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain management. The presence of both the trifluoromethyl and 4-methylphenyl groups may facilitate optimal positioning within the active site of such enzymes, enhancing binding efficacy.

In parallel, experimental investigations have been conducted to evaluate the pharmacological properties of derivatives of this compound. Researchers have synthesized several analogs by modifying different functional groups within the molecule to assess their biological activity. Notably, one study reported that certain derivatives exhibited significant inhibitory activity against COX-2, comparable to known nonsteroidal anti-inflammatory drugs (NSAIDs). The structural modifications also revealed insights into the importance of electronic and steric factors in determining the potency and selectivity of these compounds.

The pharmaceutical industry has shown considerable interest in developing novel therapeutic agents based on heterocyclic scaffolds like pyrazole. The versatility of this class of compounds allows for extensive structural modifications while retaining core biological activity. The combination of computational modeling with high-throughput screening has accelerated the discovery process, enabling researchers to identify promising candidates for further development. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a promising lead compound that could serve as a foundation for new drug candidates targeting various therapeutic areas.

One particularly intriguing aspect of this compound is its potential application in oncology research. Pyrazole derivatives have been extensively studied for their anticancer properties, often demonstrating ability to inhibit key enzymes involved in tumor growth and progression. The trifluoromethyl group is known to enhance binding affinity by increasing lipophilicity, while the 4-methylphenyl moiety can contribute to selective targeting by interacting with specific residues in protein binding pockets. Preliminary experiments have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones or aldehydes with hydrazine derivatives, followed by functional group transformations such as carboxylation or halogenation. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents at desired positions on the pyrazole ring.

The analytical characterization of 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is crucial for ensuring its identity and purity before proceeding with biological evaluations. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity profiles. These analytical methods provide essential data for regulatory submissions and ensure compliance with pharmaceutical standards.

The growing interest in fluorinated compounds stems from their ability to modulate pharmacokinetic properties significantly. The introduction of fluorine atoms into organic molecules can alter metabolic stability, reduce susceptibility to enzymatic degradation, and enhance membrane permeability. In the case of 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group is expected to contribute to these effects, potentially improving bioavailability and prolonging drug action.

Future research directions may focus on exploring novel derivatives of this compound through structure-activity relationship (SAR) studies. By systematically modifying functional groups or introducing additional substituents, researchers can fine-tune its biological activity toward specific therapeutic targets. Additionally, advances in biocatalysis and green chemistry may offer sustainable alternatives for synthesizing complex pyrazole derivatives without compromising efficiency or environmental safety.

The integration of artificial intelligence (AI) tools into drug discovery workflows has revolutionized how researchers identify promising candidates from vast chemical libraries. Machine learning algorithms can predict biological activity based on molecular structures with remarkable accuracy, enabling faster screening processes compared traditional experimental methods alone. This approach has already been applied successfully in identifying novel scaffolds like those derived from pyrazoles for various diseases.

In conclusion,1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No 98534-84-0) represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features,pyrazole core,and strategic substitution pattern involving both trifluoromethyland 4-methylphenylgroups.Being exploredforitsbiologicalactivitiesrangingfromanti-inflammatorytoanticancerproperties,itoffersvaluableinsightsintothe designofnewdrugcandidatesforvarioustherapeuticapplications.Currentlyunderinvestigationthroughbothcomputationalandexperimentalapproaches,thismoleculeisexpectedtocontributemodernmedicinesandsignificantadvancesinchemicalbiologyandpharmaceuticalchemistry.

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